1H and 13C NMR chemical shifts of 1-(4-Isopropylphenyl)butan-1-ol
1H and 13C NMR chemical shifts of 1-(4-Isopropylphenyl)butan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(4-Isopropylphenyl)butan-1-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(4-isopropylphenyl)butan-1-ol, a substituted aromatic alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted chemical shifts, explores the underlying principles of spectral features, provides a detailed experimental protocol for data acquisition, and presents a logical workflow for NMR analysis. By integrating theoretical predictions with established spectroscopic principles, this guide serves as a practical reference for the structural characterization of this and structurally related molecules.
Introduction: The Structural Elucidation of 1-(4-Isopropylphenyl)butan-1-ol
1-(4-Isopropylphenyl)butan-1-ol (Molecular Formula: C₁₃H₂₀O) is an organic compound featuring a chiral center at the benzylic carbinol carbon, a p-substituted benzene ring, and a flexible butyl chain.[1] The precise and unambiguous determination of its molecular structure is paramount for its application in fields such as fragrance chemistry, materials science, and as a potential intermediate in pharmaceutical synthesis.
NMR spectroscopy stands as the cornerstone of molecular characterization, offering detailed information about the chemical environment of each nucleus.[2] ¹H NMR provides data on the number of distinct proton types and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule.[3][4] This guide will provide a detailed, predicted analysis of both spectra, grounded in the fundamental principles of chemical shifts, substituent effects, and coupling constants.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-(4-isopropylphenyl)butan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[2]
Key Predicted Resonances and Rationale:
-
Aromatic Protons (H-Ar): The para-substituted benzene ring will display a characteristic AA'BB' system, which often simplifies to two distinct doublets. Protons on the ring are deshielded, placing their signals in the aromatic region (δ 7.0-7.5 ppm).
-
Benzylic Methine Proton (H-a): The proton on the carbon bearing the hydroxyl group is both benzylic and adjacent to an electronegative oxygen atom. This dual deshielding effect results in a significant downfield shift, predicted to be around δ 4.6-4.8 ppm. Its signal will be split into a triplet by the adjacent methylene (CH₂) group.
-
Isopropyl Methine Proton (H-d): This proton is attached to the benzene ring and is coupled to six equivalent methyl protons. This will result in a septet, located downfield due to the aromatic ring's influence, likely around δ 2.9 ppm.
-
Aliphatic Protons (H-b, H-c, H-e): The protons of the butyl and isopropyl alkyl chains will appear in the upfield region of the spectrum (δ 0.9-1.8 ppm). The terminal methyl group of the butyl chain (H-e) will be the most shielded and appear as a triplet around δ 0.9 ppm. The methylene groups (H-b, H-c) will show complex multiplets due to coupling with their neighbors.
-
Hydroxyl Proton (H-OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and can range from δ 1.5 to 4.0 ppm. Its signal may not show coupling unless the sample is very pure and dry.[5]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| H-e (CH₃) | ~ 0.92 | Triplet (t) | 3H | H-c |
| H-d' (2 x CH₃) | ~ 1.24 | Doublet (d) | 6H | H-d |
| H-c (-CH₂-) | ~ 1.40 | Multiplet (m) | 2H | H-b, H-e |
| H-b (-CH₂-) | ~ 1.75 | Multiplet (m) | 2H | H-a, H-c |
| OH | ~ 2.0 (variable) | Broad Singlet (br s) | 1H | N/A |
| H-d (CH) | ~ 2.91 | Septet (sept) | 1H | H-d' |
| H-a (CH-OH) | ~ 4.65 | Triplet (t) | 1H | H-b |
| H-Ar (ortho to alkyl) | ~ 7.18 | Doublet (d) | 2H | H-Ar |
| H-Ar (ortho to CHOH) | ~ 7.28 | Doublet (d) | 2H | H-Ar |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.[4] Chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), making it easier to resolve individual carbon signals.[3][6]
Key Predicted Resonances and Rationale:
-
Aromatic Carbons: The aromatic carbons will resonate between δ 120-150 ppm. The two quaternary carbons (ipso-carbons), directly attached to the substituents, will be the most downfield and typically show weaker signals.[4] The carbon attached to the electron-donating isopropyl group will be at a slightly different shift than the one attached to the butanol group.
-
Carbinol Carbon (C-a): The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to appear in the δ 70-80 ppm range.
-
Aliphatic Carbons: The carbons of the butyl and isopropyl groups will appear in the upfield region (δ 10-40 ppm). The terminal methyl carbon (C-e) of the butyl chain will be the most shielded, appearing around δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C-e (CH₃) | ~ 14.1 | Primary (CH₃) | Most shielded aliphatic carbon |
| C-c (-CH₂-) | ~ 19.0 | Secondary (CH₂) | Aliphatic chain |
| C-d' (2 x CH₃) | ~ 24.0 | Primary (CH₃) | Isopropyl methyls |
| C-d (CH) | ~ 33.8 | Tertiary (CH) | Isopropyl methine |
| C-b (-CH₂-) | ~ 40.2 | Secondary (CH₂) | Adjacent to deshielding carbinol carbon |
| C-a (CH-OH) | ~ 74.5 | Secondary (CH) | Deshielded by hydroxyl group |
| C-Ar (CH) | ~ 125.8 | Tertiary (CH) | Aromatic ring |
| C-Ar (CH) | ~ 126.5 | Tertiary (CH) | Aromatic ring |
| C-Ar (ipso) | ~ 142.1 | Quaternary (C) | Attached to butanol group |
| C-Ar (ipso) | ~ 147.8 | Quaternary (C) | Attached to isopropyl group |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-(4-isopropylphenyl)butan-1-ol.
4.1. Materials and Equipment
-
Sample: 5-10 mg of 1-(4-isopropylphenyl)butan-1-ol
-
NMR Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, Pasteur pipette, NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid or liquid sample directly into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[5]
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube. Ensure the exterior of the tube is clean before insertion into the spectrometer.
4.3. Spectrometer Setup and Data Acquisition
-
Insertion: Insert the sample into the NMR magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
A greater number of scans is required due to the low natural abundance of ¹³C (e.g., 128 to 1024 scans).[3]
-
A longer relaxation delay (e.g., 2-5 seconds) is often used.
-
Acquire the FID.
-
4.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-(4-isopropylphenyl)butan-1-ol. By understanding the influence of the molecular structure—including the aromatic ring, hydroxyl group, and alkyl substituents—on nuclear shielding, researchers can confidently assign spectral peaks and confirm the compound's identity. The provided experimental protocol represents a robust, self-validating system for acquiring high-resolution NMR data, forming a critical component of rigorous scientific investigation in chemical synthesis and drug development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a relevant RSC publication detailing NMR of similar compounds.
- Saito, H., & Ando, I. (2025). Origin of ¹³C NMR chemical shifts elucidated based on molecular orbital theory. Physical Chemistry Chemical Physics, 27, 1-12.
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Scent.vn. (n.d.). 1-(4-Isopropylphenyl)butan-1-ol CAS# 100532-13-6. Retrieved from [Link]
- Indian Institute of Technology Guwahati. (n.d.). ¹³C NMR Spectroscopy.
- Wiley-VCH. (2015). Supporting Information for Catalytic Methylation.
- Bonzi, G. (2005). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. University of Liverpool Repository.
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Magritek. (n.d.). Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
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Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-butanol. PubChem Compound Database. Retrieved from [Link]
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Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
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Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
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Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Wiley Online Library. (n.d.). ¹H NMR of crude Isopropyl phenyl(4,4,4‐trifluoro‐3,3‐dihydroxybutanoyl)carbamate (3).
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Brown, P. (2026, March 3). butan-1-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]
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